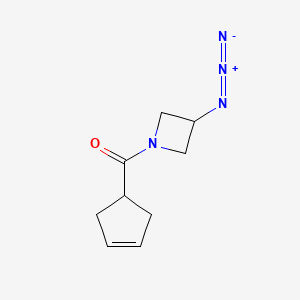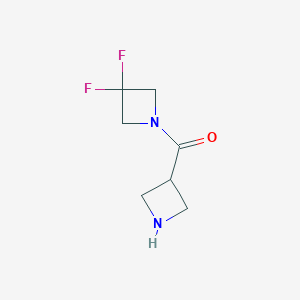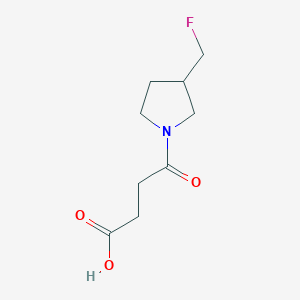
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one
Vue d'ensemble
Description
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a biochemical compound . It is available for purchase from various biochemical suppliers .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one can be represented by the SMILES stringCC(C(=O)N1CCC(CC1)CCF)N and the InChI string InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 . Physical And Chemical Properties Analysis
The molecular formula of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is C8H16N2O, and its molecular weight is 156.23 . Further physical and chemical properties are not specified in the retrieved information.Applications De Recherche Scientifique
Synthesis and Labeling
2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one has been used in the synthesis of neuroleptic agents for metabolic studies. For instance, a neuroleptic agent was synthesized using a multi-step process involving Mannich reaction, Grignard reaction, and several other transformations. This compound was aimed for use in metabolic studies and is a testament to the compound's utility in complex organic synthesis and labeling (Nakatsuka, Kawahara, & Yoshitake, 1981).
Pharmacological Profile Enhancement
The compound has been instrumental in enhancing the pharmacological profile of ligands targeting specific receptors. For instance, modifications involving the introduction of fluorine into 3-(3-(piperidin-1-yl)propyl)indole ligands have led to compounds with high affinity and selectivity for 5-HT1D receptors. These modifications also positively influenced oral absorption and bioavailability, highlighting the compound's role in improving pharmacokinetic properties (van Niel et al., 1999).
Cancer Treatment
In cancer research, derivatives of 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one have shown promise. An Aurora kinase inhibitor with a similar structure has been suggested to be useful in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006). This points towards its potential in developing novel therapeutic agents targeting specific pathways involved in cancer progression.
G Protein-Coupled Receptor Agonists
Furthermore, compounds structurally related to 2-Amino-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one have been found to act as potent G protein-coupled receptor agonists, showing potential in probing the pharmacological potential of such agonists (Sakairi et al., 2012).
Propriétés
IUPAC Name |
2-amino-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O/c1-8(12)10(14)13-6-3-9(2-5-11)4-7-13/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLIQEGJROFAJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)CCF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















